molecular formula C9H9NO5 B3105747 2-Hydroxy-3-(4-nitrophenyl)propanoic acid CAS No. 15482-94-7

2-Hydroxy-3-(4-nitrophenyl)propanoic acid

Cat. No.: B3105747
CAS No.: 15482-94-7
M. Wt: 211.17 g/mol
InChI Key: JUHYZGPSJIUDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a hydroxy group, a nitrophenyl group, and a carboxylic acid group

Scientific Research Applications

2-Hydroxy-3-(4-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and intermediates.

Safety and Hazards

When handling “2-Hydroxy-3-(4-nitrophenyl)propanoic acid”, it is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid typically involves the reaction of 4-nitrobenzaldehyde with a suitable reagent to introduce the hydroxy and carboxylic acid functionalities. One common method involves the use of L-threonine transaldolase from Pseudomonas sp. to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, followed by further chemical reactions to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-oxo-3-(4-nitrophenyl)propanoic acid.

    Reduction: The major product is 2-hydroxy-3-(4-aminophenyl)propanoic acid.

    Substitution: The major products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxy and nitrophenyl groups play a crucial role in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(4-aminophenyl)propanoic acid: Similar structure but with an amino group instead of a nitro group.

    2-Oxo-3-(4-nitrophenyl)propanoic acid: Similar structure but with a carbonyl group instead of a hydroxy group.

Properties

IUPAC Name

2-hydroxy-3-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHYZGPSJIUDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (4.6 g) in water (18 ml) was added dropwise at 0° C. over 20 minutes to a stirred mixture of p-nitrophenylalanine (6.3 g, Fluka) c.HCl (3.1 ml), 5% aqu. H2SO4 (80 ml) and water (10 ml). When addition was complete, the mixture was stirred at 0° C. for 1 hour, then allowed to warm to room temperature over 2 hours. The mixture was extracted with ethyl acetate (×4) and the extracts dried over MgSO4 and evaporated in vacuo to give the desired product as a white solid (3.1 g).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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